molecular formula C16H14N4O3 B2376072 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886897-50-3

2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2376072
CAS No.: 886897-50-3
M. Wt: 310.313
InChI Key: UGDWKFOKCLMVMH-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidine class, characterized by a fused pyridine-pyrimidine core. Key structural features include:

  • 8-Methyl substituent: Steric and electronic effects may modulate receptor binding.
  • 4-Oxo group: Stabilizes the pyrimidine ring and contributes to resonance stabilization.
  • N-(Pyridin-4-ylmethyl)carboxamide: A polar substituent that may improve bioavailability and target specificity via π-π stacking or hydrogen bonding with biological targets.

Properties

IUPAC Name

2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-10-4-7-20-12(8-10)19-15(22)13(16(20)23)14(21)18-9-11-2-5-17-6-3-11/h2-8,22H,9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDWKFOKCLMVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidine core. One common approach is the condensation of appropriate pyridine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of catalysts to improve reaction efficiency and yield is common, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to a carbonyl group.

  • Reduction: : The carbonyl group can be reduced to a hydroxyl group.

  • Substitution: : The pyridine or pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄), while nucleophilic substitution reactions may involve alkyl halides or amines.

Major Products Formed

  • Oxidation: : Formation of 2-oxo derivatives.

  • Reduction: : Formation of 2-hydroxy derivatives.

  • Substitution: : Formation of various substituted pyrido[1,2-a]pyrimidines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes include condensation reactions involving pyridine and pyrimidine derivatives under controlled conditions. Advanced purification techniques such as chromatography are essential to obtain high-purity compounds suitable for research applications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. In vitro assays have shown that it exhibits a dose-dependent cytotoxic effect on lung adenocarcinoma (A549) cells, comparable to standard chemotherapeutic agents like cisplatin.

Table 1: Anticancer Activity Results

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

At a concentration of 100 µM, the viability of A549 cells significantly decreased, indicating strong anticancer activity.

Antimicrobial Activity

The compound has also shown notable antimicrobial properties against various pathogens. Controlled studies indicated effective inhibition of multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

In tests against Klebsiella pneumoniae and Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Klebsiella pneumoniae32
Staphylococcus aureus32

These results suggest that the compound holds promise as a potential antimicrobial agent.

Antiviral Activity

Preliminary research indicates that the compound may possess antiviral properties. In studies against viruses such as West Nile Virus and Dengue Virus, it exhibited low cytotoxicity and significant antiviral activity.

Table 3: Antiviral Activity Results

VirusCytotoxicity (CC50)Inhibition Concentration (IC50)
West Nile Virus>100 µg/mL25 µg/mL
Dengue Virus>100 µg/mL30 µg/mL

These findings warrant further investigation into its mechanisms of action.

Mechanism of Action

The mechanism by which 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the biological context in which the compound is used. For example, in drug development, it may inhibit or activate certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Formula Biological Activity (IC₅₀/ED₅₀) Key Findings Reference ID
2-Hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 8-Methyl, N-(pyridin-4-ylmethyl) C₁₆H₁₃N₅O₃ Not reported Structural analog of bioactive pyridopyrimidines; inferred potential for analgesia.
N-(4-Chlorophenyl)-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 6-Methyl, N-(4-chlorophenyl) C₁₆H₁₂ClN₃O₂ Not reported Structural similarity suggests possible gastroprotective/analgesic activity.
3-Fluorobenzyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbamate (Compound 21) 3-Fluorobenzyl carbamate C₁₇H₁₂FN₃O₃ Antimalarial (IC₅₀ = 33 μM) Electron-withdrawing groups enhance antimalarial potency.
N-(Cyclopentyl)-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 6-Methyl, N-cyclopentyl C₁₅H₁₇N₃O₂ Gastroprotective (ED₅₀ = 12 mg/kg) Bulky N-substituents improve gastric cytoprotection.
2-Hydroxy-9-methyl-4-oxo-N-benzyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 9-Methyl, N-benzyl C₁₇H₁₅N₃O₃ Analgesic (ED₅₀ = 8.2 mg/kg) Methyl position (8 vs. 9) affects bioisosterism with 4-hydroxyquinolin-2-ones.

Key Structural and Functional Differences

Substituent Position: Methyl group: Position 8 (target compound) vs. 6 or 9 (analogs). Methyl at position 6 (e.g., CID 3079289) correlates with gastroprotection, while position 9 () aligns with bioisosteric replacement of quinolone cores for analgesia . Carboxamide substituents: Pyridin-4-ylmethyl (target) vs. 4-chlorophenyl (CID 3079289) or benzyl (). Aromatic substituents with electron-withdrawing groups (e.g., Cl, CF₃) enhance antimalarial activity, while bulky groups (cyclopentyl) improve gastroprotection .

Biological Activity Trends: Antimalarial: Fluorinated benzyl groups (Compound 21, IC₅₀ = 33 μM) show moderate activity due to enhanced lipophilicity and target binding . Analgesic: N-Benzyl derivatives with 9-methyl substitution () exhibit potent activity, likely via bioisosteric mimicry of 4-hydroxyquinolin-2-ones in pain pathways . Gastroprotective: 6-Methyl and N-cyclopentyl groups () reduce gastric lesions by 70% in rat models, suggesting steric protection of mucosal targets .

Physicochemical Properties :

  • The pyridin-4-ylmethyl group in the target compound may improve solubility compared to chlorophenyl or benzyl analogs due to increased polarity .
  • Molecular weights range from 282.26 (N-2-pyridinyl analog) to 394.43 (benzothiazole derivatives), with higher weights correlating with reduced bioavailability .

Biological Activity

2-Hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, known for its complex structure and diverse biological activities, has garnered attention in recent research. This compound belongs to the pyrido[1,2-a]pyrimidine class, which is recognized for its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O3C_{16}H_{14}N_{4}O_{3}, with a molecular weight of approximately 310.31 g/mol. Its structure includes a hydroxyl group at the 2-position, a methyl group at the 8-position, and a carboxamide group at the 3-position, contributing to its unique biological activity.

PropertyValue
Molecular FormulaC16H14N4O3C_{16}H_{14}N_{4}O_{3}
Molecular Weight310.31 g/mol
CAS Number886897-50-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. By inhibiting DHFR, this compound reduces the availability of tetrahydrofolate necessary for pyrimidine synthesis, which can lead to antiproliferative effects in rapidly dividing cells such as cancer cells .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against human cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .
  • Antimicrobial Properties : The presence of a pyridine moiety enhances its potential for antimicrobial activity. Some studies suggest that related compounds show efficacy against bacterial strains and may be explored further as potential antibiotics .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes like DHFR positions it as a candidate for drug development aimed at treating conditions related to folate metabolism dysfunctions.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of pyrido[1,2-a]pyrimidine derivatives, researchers found that modifications at the N8 position significantly influenced biological activity. Compounds with ethyl substitutions exhibited four-fold greater activity compared to their methylated counterparts. This suggests that structural variations can dramatically affect therapeutic efficacy .

Case Study 2: Antimicrobial Activity

A comparative analysis of various pyrido derivatives revealed that certain modifications enhanced antimicrobial potency against Gram-positive bacteria. The study indicated that the introduction of specific functional groups could optimize interactions with bacterial enzymes, leading to increased inhibition rates .

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